An In-depth Technical Guide to Butyl 2-(4-hydroxyphenoxy)propanoate: Chemical Properties and Structure
An In-depth Technical Guide to Butyl 2-(4-hydroxyphenoxy)propanoate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl 2-(4-hydroxyphenoxy)propanoate is a chemical compound of interest in various scientific fields, notably as a key intermediate in the synthesis of agrochemicals.[1][2] This guide provides a detailed overview of its chemical properties, structure, and synthesis, with a focus on providing practical insights for research and development applications. While its primary documented use lies in the production of herbicides, the structural motifs present in the molecule, such as the phenoxypropanoate core, are also explored in medicinal chemistry, suggesting a potential for broader applications.[3]
This document will delve into the physicochemical characteristics, spectroscopic profile, and synthetic methodologies related to Butyl 2-(4-hydroxyphenoxy)propanoate. Particular attention will be given to the stereochemistry of the molecule, as the enantiomeric form, Butyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate, is of significant commercial interest.
Chemical Structure and Identification
Butyl 2-(4-hydroxyphenoxy)propanoate is an ester of 2-(4-hydroxyphenoxy)propanoic acid and butanol. The structure features a chiral center at the C2 position of the propanoate moiety, leading to the existence of two enantiomers: (R)- and (S)-Butyl 2-(4-hydroxyphenoxy)propanoate.
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Molecular Formula: C13H18O4[4]
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Molecular Weight: 238.28 g/mol [5]
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CAS Numbers:
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InChI: InChI=1S/C13H18O4/c1-3-4-9-16-13(15)10(2)17-12-7-5-11(14)6-8-12/h5-8,10,14H,3-4,9H2,1-2H3[7]
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SMILES: CCCCOC(=O)C(C)OC1=CC=C(O)C=C1[4]
Physicochemical Properties
The physicochemical properties of Butyl 2-(4-hydroxyphenoxy)propanoate are crucial for its handling, formulation, and potential biological interactions. While comprehensive experimental data for the racemic mixture is limited in publicly available literature, some properties for the (R)-enantiomer have been reported.
| Property | Value (for (R)-enantiomer) | Source |
| Appearance | Colorless and pale yellow, oily liquid | [5] |
| Boiling Point | 356 °C | [5] |
| Density | 1.109 g/cm³ | [5] |
| Flash Point | 130 °C | [5] |
| pKa (Predicted) | 10.07 ± 0.15 | [5] |
| Optical Rotation [α]D | +57.6° (neat) | [1] |
Synthesis and Purification
The most common method for the synthesis of Butyl 2-(4-hydroxyphenoxy)propanoate is the esterification of 2-(4-hydroxyphenoxy)propanoic acid with n-butanol in the presence of an acid catalyst.[5][8] The synthesis of the chiral (R)-enantiomer starts from the corresponding (R)-2-(4-hydroxyphenoxy)propanoic acid.
Experimental Protocol: Synthesis of Butyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate[5]
This protocol is based on a literature procedure for the synthesis of the (R)-enantiomer.
Materials:
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(R)-2-(4-hydroxyphenoxy)propionic acid
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n-Butanol
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Toluene
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Concentrated Sulfuric Acid
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Water
Procedure:
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In a four-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add (R)-2-(4-hydroxyphenoxy)propionic acid (1.0 mol), n-butanol (1.5 mol), and toluene.
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With stirring, add concentrated sulfuric acid (catalytic amount).
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Heat the reaction mixture to 85-90 °C and maintain for 4 hours.
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Increase the temperature to 105-108 °C to distill off the excess n-butanol and toluene.
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Monitor the reaction progress by HPLC until the starting acid is consumed (<0.3%).
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Cool the reaction mixture to room temperature.
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Add water to the flask and transfer the mixture to a separatory funnel. Wash the organic layer with water.
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Separate the organic layer and wash it again with water.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil.
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The product can be further purified by vacuum distillation if necessary.
Synthesis Workflow
Caption: Workflow for the synthesis of Butyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate.
Spectroscopic Characterization
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the butyl chain (a triplet for the terminal methyl group, two multiplets for the methylene groups, and a triplet for the methylene group adjacent to the ester oxygen). The aromatic protons would appear as two doublets in the aromatic region. The methine proton of the propanoate moiety would be a quartet, and the adjacent methyl group would be a doublet. The phenolic hydroxyl proton would appear as a broad singlet.
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¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the 13 carbons in the molecule. The carbonyl carbon of the ester would be in the range of 170-175 ppm. The aromatic carbons would appear between 115 and 160 ppm. The carbons of the butyl chain and the propanoate moiety would be in the aliphatic region.
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band for the phenolic hydroxyl group (-OH) around 3200-3500 cm⁻¹. A strong absorption band for the ester carbonyl group (C=O) would be present around 1735-1750 cm⁻¹. C-O stretching vibrations for the ether and ester linkages would be observed in the 1000-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be present.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z = 238. Fragmentation would likely involve the loss of the butoxy group, the butyl group, and cleavage of the ether bond. A predicted collision cross-section for the [M+H]+ ion is 154.4 Ų.[7]
Chemical Reactivity and Stability
Butyl 2-(4-hydroxyphenoxy)propanoate is expected to be stable under normal storage conditions.[9] However, it is incompatible with strong oxidizing agents and strong bases. The ester linkage can be hydrolyzed under acidic or basic conditions to yield 2-(4-hydroxyphenoxy)propanoic acid and butanol. The phenolic hydroxyl group can undergo reactions typical of phenols, such as etherification or esterification.
Applications and Future Directions
The primary established application of Butyl 2-(4-hydroxyphenoxy)propanoate, particularly the (R)-enantiomer, is as a crucial intermediate in the synthesis of several aryloxyphenoxypropionate herbicides.[1][10] These herbicides are effective against grassy weeds in various crops.
While direct applications in drug development are not well-documented, the 2-(4-hydroxyphenoxy)propanoic acid scaffold is of interest in medicinal chemistry.[3] Derivatives of this scaffold have been investigated for various biological activities. The presence of the phenolic hydroxyl group and the chiral center in Butyl 2-(4-hydroxyphenoxy)propanoate makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. Further research into the biological activities of this compound and its derivatives could open up new avenues for its use in the pharmaceutical industry.
Potential Research Workflow in Drug Discovery
Caption: A potential workflow for exploring Butyl 2-(4-hydroxyphenoxy)propanoate in a drug discovery context.
Safety Information
Butyl 2-(4-hydroxyphenoxy)propanoate is classified as an acute toxicant (oral, dermal, and inhalation) and can cause skin and eye irritation.[6] It may also cause specific target organ toxicity with a single exposure.[6] When handling this compound, it is essential to use appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Butyl 2-(4-hydroxyphenoxy)propanoate is a valuable chemical intermediate with a well-established role in the agrochemical industry. This guide has provided a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and potential for broader applications. While its use in drug development is not yet established, its structural features present opportunities for the synthesis of novel bioactive molecules. Further research is warranted to explore the full potential of this versatile compound.
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